molecular formula C16H20O3 B12575114 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- CAS No. 616240-07-4

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)-

Cat. No.: B12575114
CAS No.: 616240-07-4
M. Wt: 260.33 g/mol
InChI Key: JBGLOKVYUVNNJF-UHFFFAOYSA-N
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Description

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- is an organic compound with the molecular formula C16H20O3. It is a complex molecule characterized by the presence of a nonyne chain, a ketone group, a hydroxyl group, and a phenylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)
  • 3-Nonyn-5-one, 9-hydroxy-2-(methoxy)
  • 3-Nonyn-5-one, 9-hydroxy-2-(ethoxy)

Uniqueness

3-Nonyn-5-one, 9-hydroxy-2-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

CAS No.

616240-07-4

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

9-hydroxy-2-phenylmethoxynon-3-yn-5-one

InChI

InChI=1S/C16H20O3/c1-14(10-11-16(18)9-5-6-12-17)19-13-15-7-3-2-4-8-15/h2-4,7-8,14,17H,5-6,9,12-13H2,1H3

InChI Key

JBGLOKVYUVNNJF-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)CCCCO)OCC1=CC=CC=C1

Origin of Product

United States

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